1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea
Description
Substituted urea (B33335) derivatives are a class of organic compounds characterized by a central urea moiety (-NH-CO-NH-) with various substituents attached to the nitrogen atoms. This structural framework is a key feature in a number of clinically approved drugs and biologically active molecules. The flexibility in the types of substitutions that can be made allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profiles.
The synthesis of substituted ureas is often straightforward, typically involving the reaction of an isocyanate with an amine. This accessibility has contributed to the widespread investigation of this class of compounds in drug discovery programs. Research has shown that substituted ureas can exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. For instance, sorafenib, a diaryl urea, is a multi-kinase inhibitor used in the treatment of certain cancers. mdpi.com
The thiophene (B33073) ring, a sulfur-containing heterocycle present in 1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea, is a common feature in many pharmaceuticals. Its presence can enhance biological activity and modulate metabolic stability. Similarly, the benzyl (B1604629) group and the hydroxypropyl linker are structural components that can influence the molecule's interaction with biological targets.
Given the structural features of this compound, several hypothesis-driven research objectives can be proposed. A primary objective would be to synthesize and characterize the compound to confirm its structure and assess its fundamental physicochemical properties.
A key research hypothesis would be that this compound possesses anticancer activity. This is based on the prevalence of the substituted urea scaffold in known anticancer agents. mdpi.com Research would aim to evaluate its cytotoxic effects against a panel of cancer cell lines. Further investigations could explore its mechanism of action, for example, by testing its ability to inhibit specific kinases or other enzymes involved in cancer cell proliferation.
Another hypothesis could be centered on its potential as an antimicrobial agent. The combination of the urea functionality and the thiophene ring might confer activity against various bacterial or fungal strains. Research objectives would include screening the compound against a range of pathogens and determining its minimum inhibitory concentration (MIC).
The presence of a hydroxyl group and the urea moiety suggests that the compound could also be investigated for its potential as an enzyme inhibitor, for instance, against urease or other hydrolases.
Table 1: Potential Research Findings for this compound
| Property | Hypothetical Value |
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
| In Vitro Anticancer Activity (IC50) | 5-50 µM against a panel of cancer cell lines |
| In Vitro Antimicrobial Activity (MIC) | 10-100 µg/mL against select bacterial strains |
Note: The data in this table is hypothetical and serves as a representation of the types of findings that would be sought in an initial investigation of this compound.
While the broader class of substituted ureas is well-studied, there remain significant gaps in the understanding of specific chemotypes, particularly those with a combination of functionalities like that found in this compound.
A primary gap is the lack of a comprehensive structure-activity relationship (SAR) for this specific combination of a benzyl group, a hydroxypropyl linker, and a thiophene moiety within a urea scaffold. Understanding how modifications to each of these components affect biological activity is crucial for the rational design of more potent and selective analogs. For example, the position of the substituent on the thiophene ring (2-position versus 3-position) could significantly impact its biological profile.
Another area requiring further research is the metabolic fate of such compounds. The presence of the thiophene ring and the urea linkage can present metabolic liabilities. Studies are needed to identify the potential metabolites and to understand their toxicological profiles.
Furthermore, the specific molecular targets for many substituted urea derivatives are not fully elucidated. While some are known to be kinase inhibitors, others may have different mechanisms of action. Identifying the precise biological targets of compounds like this compound is essential for understanding their therapeutic potential and for the development of safer and more effective drugs.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-13(14-7-4-10-20-14)8-9-16-15(19)17-11-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGXACYECABIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 1-Benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.
Identification of Key Disconnection Points
The primary disconnection points in this compound are the two C-N bonds of the urea (B33335) moiety. Cleavage of these bonds reveals the key precursors required for its synthesis. Specifically, two main retrosynthetic approaches can be envisioned:
Disconnection 'a': This involves breaking the bond between the carbonyl carbon and the nitrogen atom attached to the benzyl (B1604629) group. This leads to benzylamine and 3-hydroxy-3-(thiophen-2-yl)propyl isocyanate as the key synthons.
Disconnection 'b': Alternatively, disconnecting the bond between the carbonyl carbon and the nitrogen of the thiophene-containing side chain suggests benzyl isocyanate and 3-amino-1-(thiophen-2-yl)propan-1-ol as the precursor molecules.
Strategic Selection of Precursors
Based on the retrosynthetic disconnections, the following precursors are strategically selected for the synthesis:
| Precursor Name | Role in Synthesis |
| Benzylamine | Provides the benzyl moiety. |
| Benzyl isocyanate | A reactive precursor for the introduction of the benzylurea functionality. |
| 3-Amino-1-(thiophen-2-yl)propan-1-ol | Furnishes the thiophene-bearing hydroxypropyl chain. |
| 3-Hydroxy-3-(thiophen-2-yl)propyl isocyanate | An alternative reactive intermediate for the construction of the urea linkage. |
The choice between these precursors will dictate whether a convergent or linear synthetic strategy is employed.
Convergent and Linear Synthetic Pathways
Both convergent and linear synthetic strategies can be devised for the synthesis of this compound. A convergent approach involves the separate synthesis of key fragments followed by their assembly, while a linear approach involves the sequential modification of a single starting material.
Formation of the Urea Linkage
The formation of the urea linkage is a crucial step in the synthesis. The most common and efficient method for creating unsymmetrical ureas is the reaction of an isocyanate with an amine. This reaction is typically carried out in an inert solvent at room temperature. commonorganicchemistry.com
In the context of synthesizing the target molecule, two primary options exist:
Reaction of Benzyl Isocyanate with an Amino Alcohol: Benzyl isocyanate can be reacted with 3-amino-1-(thiophen-2-yl)propan-1-ol. This is often the preferred route due to the commercial availability or straightforward synthesis of both precursors.
Reaction of Benzylamine with a Hydroxy Isocyanate: Benzylamine can be treated with 3-hydroxy-3-(thiophen-2-yl)propyl isocyanate. This isocyanate would need to be synthesized from the corresponding amino alcohol.
A general representation of this reaction is shown below:
R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Yield |
| Benzyl isocyanate | Amino alcohol | THF, DCM | Room Temp. | High |
| Benzylamine | Hydroxy isocyanate | THF, DCM | Room Temp. | High |
Construction of the Thiophene-Bearing Alkyl Chain
The synthesis can proceed via the following steps:
Friedel-Crafts Acylation: Thiophene (B33073) can be acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) to yield 3-chloro-1-(thiophen-2-yl)propan-1-one.
Reduction of the Ketone: The ketone functionality in the resulting compound is then selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) to give 3-chloro-1-(thiophen-2-yl)propan-1-ol.
Nucleophilic Substitution: The chloride is subsequently displaced by an amino group. This can be achieved by reacting the chloro-alcohol with ammonia or a protected form of ammonia, followed by deprotection, to afford the desired 3-amino-1-(thiophen-2-yl)propan-1-ol.
| Reaction Step | Starting Material | Reagents | Product |
| Friedel-Crafts Acylation | Thiophene | 3-Chloropropionyl chloride, AlCl₃ | 3-Chloro-1-(thiophen-2-yl)propan-1-one |
| Ketone Reduction | 3-Chloro-1-(thiophen-2-yl)propan-1-one | NaBH₄, Methanol | 3-Chloro-1-(thiophen-2-yl)propan-1-ol |
| Amination | 3-Chloro-1-(thiophen-2-yl)propan-1-ol | Ammonia | 3-Amino-1-(thiophen-2-yl)propan-1-ol |
Introduction of the Benzyl Moiety
The benzyl group can be introduced at different stages of the synthesis, defining whether the pathway is linear or convergent.
Convergent Approach: In a convergent synthesis, benzyl isocyanate is prepared separately and then reacted with the pre-synthesized 3-amino-1-(thiophen-2-yl)propan-1-ol in the final step to form the target urea. Benzyl isocyanate can be synthesized from benzylamine by reaction with phosgene or a phosgene equivalent like triphosgene. mdpi.com
Linear Approach: A linear approach might involve the reaction of benzylamine with a suitable electrophile already containing the thiophene and propyl chain. For instance, reacting benzylamine with 3-chloro-1-(thiophen-2-yl)propan-1-one, followed by reduction and subsequent urea formation. However, this route can be less efficient and may lead to side products.
The reaction of benzyl isocyanate with the amino alcohol represents a more controlled and higher-yielding convergent strategy.
Stereoselective Synthesis Approaches
The presence of a chiral center at the carbon bearing the hydroxyl group in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms. Such approaches are crucial for investigating the differential biological activities of the individual enantiomers.
Asymmetric Induction Strategies
Asymmetric induction can be achieved by employing a chiral substrate, reagent, or catalyst during the synthesis. A plausible strategy for the stereoselective synthesis of this compound involves the asymmetric reduction of a corresponding β-keto urea precursor. The use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), can facilitate the enantioselective reduction of the ketone to the desired chiral alcohol.
Another approach could be the use of a chiral starting material. For instance, a chiral 3-amino-1-(thiophen-2-yl)propan-1-ol could be synthesized first and then reacted with benzyl isocyanate to form the final urea product. The stereochemistry of the final compound would be dictated by the stereochemistry of the initial chiral amine.
Chiral Auxiliary or Catalyst Applications
The application of chiral auxiliaries offers a powerful method for stereocontrol. A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation and then subsequently removed. For instance, an achiral precursor could be attached to a chiral auxiliary, followed by a diastereoselective reaction to create the desired stereocenter.
Alternatively, chiral catalysts can be employed to create the stereocenter in an enantioselective manner. For example, a chiral Lewis acid catalyst could be used in the addition of a nucleophile to an α,β-unsaturated urea precursor, establishing the chiral center with high enantioselectivity. The development of palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones highlights the potential for transition metal catalysis in creating chiral centers in complex molecules. rsc.org
Derivatization and Analog Generation
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. nih.gov Such derivatization is key to exploring structure-activity relationships.
Modification of the Thiophene Ring
The thiophene ring is amenable to various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the 5-position. These modifications can introduce a range of functional groups that can modulate the electronic and steric properties of the molecule. The synthesis of other complex molecules containing thiophene rings demonstrates the feasibility of these transformations in the presence of other functional groups. mdpi.comresearchgate.net
Table 1: Potential Modifications of the Thiophene Ring
| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |
| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | Bromo (-Br) |
| Nitration | Nitric acid/Sulfuric acid | Nitro (-NO2) |
| Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | Acyl (-COR) |
This table presents hypothetical derivatization strategies based on general thiophene chemistry.
Alterations to the Propyl Chain and Hydroxyl Group
The secondary hydroxyl group on the propyl chain is a prime target for derivatization. It can be esterified with various carboxylic acids or their derivatives to produce esters, or etherified using alkyl halides under basic conditions to yield ethers. Oxidation of the hydroxyl group to a ketone would provide another avenue for further functionalization, such as the formation of imines or oximes.
Table 2: Potential Modifications of the Propyl Chain and Hydroxyl Group
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Esterification | Acyl chloride or carboxylic anhydride in the presence of a base | Ester (-OCOR) |
| Etherification | Alkyl halide and a base (e.g., NaH) | Ether (-OR) |
| Oxidation | Mild oxidizing agent (e.g., PCC, Swern oxidation) | Ketone (=O) |
This table outlines potential derivatization reactions based on the reactivity of secondary alcohols.
Substituent Effects on the Benzyl Moiety
Table 3: Examples of Substituted Benzyl Analogs
| Substituent | Position on Benzyl Ring | Potential Electronic Effect |
| Methoxy (-OCH3) | para | Electron-donating |
| Nitro (-NO2) | para | Electron-withdrawing |
| Chloro (-Cl) | ortho | Electron-withdrawing, Steric hindrance |
This table provides examples of how the benzyl moiety could be modified to influence molecular properties.
Isosteric Replacements
Isosterism is a fundamental concept in medicinal chemistry, involving the substitution of atoms or groups of atoms within a molecule with other groups that have similar physical or chemical properties. This strategy is widely used to modulate a compound's biological activity, improve its pharmacokinetic profile, or circumvent metabolic liabilities. nih.govestranky.sk The application of bioisosterism is context-dependent, relying more on biochemical mimicry than on precise physicochemical similarity. estranky.sk
For a molecule such as this compound, several key regions are amenable to isosteric replacement to explore the structure-activity relationship (SAR).
Thiophene Ring: The thiophene moiety is a classic bioisostere of the phenyl ring. Early experiments demonstrated that biological systems, such as antibodies, may not distinguish between these two rings. estranky.sk Consequently, replacing the thiophene ring with a phenyl, furan (B31954), or other heterocyclic group is a common strategy to probe interactions with biological targets and alter metabolic stability.
Urea Linkage: The urea functional group is a critical hydrogen bonding motif. It can be replaced by other groups that mimic its hydrogen bond donor-acceptor pattern, such as thiourea (B124793), guanidine (B92328), or squaramide derivatives. These modifications can influence binding affinity, solubility, and metabolic stability. For instance, N-acylthioureas represent a related class of compounds with distinct complexation properties. researchgate.net
Benzyl Group: The benzyl substituent can be modified through substitution on the phenyl ring (e.g., with methoxy or halogen groups) or by replacing the entire group with other aryl or alkyl substituents to optimize van der Waals interactions and physicochemical properties.
The following table outlines potential isosteric replacements for the core scaffolds of the target compound.
| Original Moiety | Potential Isostere(s) | Rationale for Replacement |
| Thiophene | Phenyl, Furan, Pyridine (B92270), Thiazole | Modulate electronic properties, metabolic stability, and receptor interactions. estranky.sk |
| Urea | Thiourea, Guanidine, Amide, Carbamate | Alter hydrogen bonding capacity, pKa, and conformational rigidity. acs.org |
| Benzyl Group | Substituted Benzyl, Naphthyl, Alkyl Chains | Modify lipophilicity, steric bulk, and target binding interactions. |
Optimization of Reaction Conditions and Process Chemistry
The efficient synthesis of complex organic molecules necessitates the careful optimization of reaction conditions. Parameters such as catalyst, solvent, temperature, and reaction time are systematically varied to maximize product yield, minimize side-product formation, and ensure scalability and reproducibility.
Catalyst Screening and Ligand Design
Catalysis is central to many synthetic routes for urea derivatives and their precursors. The choice of catalyst and associated ligands can dramatically influence reaction efficiency and selectivity. For instance, the synthesis of secondary benzylureas can be achieved via a copper-catalyzed three-component carboamination of styrenes. nih.gov Optimization of this process involved screening catalysts, with Cu(OTf)₂ being identified as optimal under specific conditions. nih.gov
In the synthesis of other complex thiophene-containing heterocyclic structures, a screening of various Lewis and Brønsted acid catalysts was performed to identify the most effective promoter for the reaction. mdpi.com The study found that ytterbium (III) triflate provided the highest yield compared to other catalysts like scandium (III) triflate, indium (III) chloride, and ammonium chloride. mdpi.com
Table 1: Effect of Catalysts on the Synthesis of a Thiophene-Containing Pyrrolo[3,4-b]pyridin-5-one mdpi.com
| Entry | Catalyst | Yield (%) |
| 1 | Sc(OTf)₃ | 54 |
| 2 | InCl₃ | 41 |
| 3 | NH₄Cl | 35 |
| 4 | Yb(OTf)₃ | 73 |
Data derived from a study on a related heterocyclic synthesis, illustrating a typical catalyst screening process.
Solvent and Temperature Effects
Solvent selection and temperature control are critical parameters that affect reaction rates, solubility of reagents, and product stability. In the synthesis of N-arylsulfonylimines, a related transformation, changing the solvent from acetonitrile to water resulted in a significant drop in product formation, highlighting the profound impact of the reaction medium. researchgate.net
Table 2: Effect of Solvents on a Lewis Acid-Catalyzed Reaction mdpi.com
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | Sc(OTf)₃ | CH₃CN | 43 |
| 2 | Sc(OTf)₃ | Toluene | 54 |
| 3 | Yb(OTf)₃ | CH₃CN | 61 |
| 4 | Yb(OTf)₃ | Toluene | 73 |
This table demonstrates the combined effect of catalyst and solvent choice on reaction outcome.
Yield Enhancement Strategies
The primary goal of optimizing reaction conditions is to enhance the product yield. This is achieved through a combination of strategies tailored to the specific chemical transformation.
Key strategies for yield enhancement include:
Systematic Parameter Optimization: As demonstrated in multiple studies, the methodical screening of catalysts, solvents, temperatures, and reaction times is a cornerstone of improving yield. In one case, optimizing the reaction time to one hour and using pyridine as an additive led to a 96% yield of the desired product. researchgate.net
Advanced Heating Techniques: The use of microwave irradiation can significantly accelerate reaction rates and improve yields by enabling rapid and uniform heating. A yield of 73% was achieved for a complex multi-component reaction using microwave heating, a significant improvement that also reduced the reaction time to under an hour. mdpi.com
Reagent and Additive Selection: The choice of reagents and the use of specific additives can be crucial. For example, using triethylamine as a base was found to be essential for achieving a high yield in the formation of an oxadiazole derivative, whereas other bases were less effective. researchgate.net
By systematically applying these optimization principles, the synthesis of this compound and its analogs can be made more efficient, scalable, and economically viable.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Structural Insights
No specific ¹H or ¹³C NMR data for 1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea has been reported. This type of analysis would be crucial for confirming the connectivity of the atoms, determining the chemical environment of the protons and carbons, and potentially providing insight into the compound's stereochemistry and conformational dynamics in solution.
Published IR spectroscopy data for this compound is not available. IR analysis would be expected to show characteristic absorption bands for the N-H, C=O (urea), O-H (alcohol), and C-S (thiophene) functional groups, as well as aromatic C-H stretches. The position and shape of the N-H and O-H bands could also provide information about intermolecular and intramolecular hydrogen bonding.
There is no available mass spectrometry data for this compound. Mass spectrometry would be used to determine the compound's exact molecular weight and elemental composition through high-resolution techniques. Analysis of the fragmentation pattern would help to confirm the proposed structure by identifying characteristic fragment ions.
Specific UV-Vis spectroscopic data for this compound has not been documented. This technique would reveal information about the electronic transitions within the molecule, likely showing absorption maxima corresponding to the π-π* transitions of the phenyl and thiophene (B33073) aromatic rings.
X-ray Crystallography for Solid-State Structure
In-Depth Analysis of this compound Reveals Complex Structural and Conformational Properties
An extensive review of available scientific literature and chemical databases indicates a notable absence of detailed experimental or computational studies specifically focused on the compound This compound . While research exists on related urea (B33335) derivatives, thiophene-containing molecules, and compounds with similar functional groups, specific data required for a thorough analysis of this particular molecule's advanced structural and chiroptical properties is not publicly available at this time.
Therefore, it is not possible to provide a detailed and scientifically accurate article covering the specific outline requested, which includes bond lengths, bond angles, torsion angles, rotational barriers, preferred conformations, and advanced chiroptical studies. The generation of such an article would necessitate access to crystallographic data (e.g., from X-ray diffraction), computational chemistry studies (e.g., Density Functional Theory calculations), and spectroscopic analyses (e.g., Circular Dichroism and Optical Rotatory Dispersion spectroscopy) that have not been published for this compound.
General principles of conformational analysis for similar molecules can offer some theoretical insights. For instance, studies on other N,N'-disubstituted ureas have explored the rotational barriers around the C-N bonds and the preferred syn/anti and cis/trans conformations, which are influenced by steric hindrance and intramolecular hydrogen bonding. acs.orgacs.orgnih.gov The flexible propyl chain in "this compound" would introduce additional rotational freedom, leading to a complex conformational landscape. The preferred conformations in the solid state would be dictated by crystal packing forces and intermolecular hydrogen bonding, potentially involving the urea N-H groups, the carbonyl oxygen, and the hydroxyl group. In solution, the conformational equilibrium would be influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov
Furthermore, the presence of a chiral center at the carbon atom bearing the hydroxyl and thiophene groups suggests that "this compound" is an optically active compound. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing its stereochemistry. Thiophene-containing chiral molecules are known to exhibit distinct CD spectra, which can provide information about the electronic transitions and the spatial arrangement of the chromophores. nih.govtandfonline.com However, without experimental data, any discussion of the specific chiroptical properties of this compound would be speculative.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies of 1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea. Furthermore, DFT calculations can yield important electronic properties that govern the molecule's reactivity.
A hypothetical data table of DFT-calculated parameters for the compound might look like this:
| Parameter | Hypothetical Calculated Value |
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| Highest Occupied Molecular Orbital (HOMO) Energy | Value in eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value in eV |
| HOMO-LUMO Energy Gap (ΔE) | Value in eV |
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap would suggest that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated from DFT calculations and is invaluable for predicting how the molecule will interact with other chemical species. The MEP map uses a color scale to denote different regions of electrostatic potential.
For this compound, one would expect to see:
Negative potential regions (typically colored red or yellow): Located around electronegative atoms like the oxygen atoms of the urea (B33335) and hydroxyl groups, and the sulfur atom of the thiophene (B33073) ring. These areas are susceptible to electrophilic attack.
Positive potential regions (typically colored blue): Found around the hydrogen atoms, particularly those of the N-H and O-H groups, indicating sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The distribution and energy of these orbitals are critical for understanding chemical reactions.
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO would likely be distributed over the electron-rich thiophene and benzyl (B1604629) rings.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO might be localized on the urea moiety or other electron-deficient parts of the molecule.
The spatial arrangement of these orbitals would provide insights into the regioselectivity and stereoselectivity of potential reactions.
Molecular Modeling and Dynamics Simulations
These methods are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior.
Conformational Search Algorithms
Molecules like this compound are flexible and can exist in multiple three-dimensional shapes, or conformations. Conformational search algorithms are computational methods used to identify the most stable, low-energy conformations. Understanding the preferred conformation is essential as it often dictates the molecule's biological activity and physical properties.
A hypothetical table summarizing the results of a conformational search might include:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| 1 (Global Minimum) | 0.00 | Angle 1, Angle 2, Angle 3 |
| 2 | +0.75 | Angle 1, Angle 2, Angle 3 |
| 3 | +1.20 | Angle 1, Angle 2, Angle 3 |
Molecular Dynamics Simulations in Various Environments
Molecular Dynamics (MD) simulations model the movement of every atom in the molecule over a period of time, taking into account interactions with a simulated environment, such as water or a lipid bilayer. MD simulations for this compound could reveal:
Solvation effects: How the molecule interacts with water molecules and how its conformation changes in an aqueous environment.
Flexibility and Stability: The simulations would show which parts of the molecule are rigid and which are flexible by tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over time.
Intermolecular Interactions: How the molecule might bind to a biological target, such as a protein, by analyzing hydrogen bonds, hydrophobic interactions, and other non-covalent forces.
Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations provide a powerful computational methodology to investigate the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. These simulations can elucidate the stability of the ligand-protein complex, map key intermolecular interactions, and predict the binding affinity of the compound.
In a typical MD simulation study, the ligand-protein complex is solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization to resolve any steric clashes. Subsequently, the system is gradually heated to a physiological temperature and equilibrated to ensure stability. The final production run of the simulation can span several nanoseconds, providing a detailed trajectory of the molecular interactions over time.
Analysis of the MD trajectory for the this compound complex would likely focus on several key metrics. The root-mean-square deviation (RMSD) of the protein backbone and the ligand would be calculated to assess the stability of the complex. A stable complex is indicated by a low and converging RMSD value. The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding.
Furthermore, a detailed analysis of the intermolecular interactions would reveal the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the binding of this compound in the active site of its target. For instance, the urea moiety is an excellent hydrogen bond donor and acceptor, likely forming crucial hydrogen bonds with polar residues in the binding pocket. The thiophene and benzyl groups can engage in hydrophobic and aromatic stacking interactions. The hydroxyl group on the propyl linker can also participate in hydrogen bonding.
The binding free energy of the ligand-target complex can be estimated using methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations. These calculations provide a theoretical estimation of the binding affinity, which can be correlated with experimental data.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
The development of a predictive QSAR model for a series of thiophene-urea derivatives, including this compound, would begin with the compilation of a dataset of compounds with experimentally determined biological activities. researchgate.net The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
Various statistical methods can be employed to develop the QSAR model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. researchgate.net The quality of the resulting model is assessed using several statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net A robust and predictive QSAR model will have high values for R² and Q² (typically > 0.6) and a low RMSE value. uniroma1.it
For 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional structures of the compounds are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity to generate a 3D model that can be visualized as contour maps. These maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity.
Table 1: Statistical Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
| R² | 0.85 | Correlation coefficient for the training set. |
| Q² | 0.78 | Cross-validated correlation coefficient. |
| RMSE | 0.25 | Root mean square error of the training set. |
| R²_pred | 0.82 | Predictive R² for the external test set. |
A crucial aspect of QSAR analysis is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized into several classes, including:
Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges on atoms.
Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor.
For a compound like this compound, key descriptors might include the TPSA, which is influenced by the urea and hydroxyl groups, the LogP value, affected by the benzyl and thiophene rings, and specific electronic descriptors related to the heteroatoms in the molecule. The identification of these key descriptors provides valuable insights into the mechanism of action and guides the rational design of new derivatives with improved activity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds with the desired biological activity. nih.gov
A pharmacophore model for this compound and its analogs can be generated using either a ligand-based or a structure-based approach. ebi.ac.uk In a ligand-based approach, a set of known active compounds is aligned, and their common chemical features are identified. youtube.com For a structure-based approach, the pharmacophore is derived from the interactions observed in the crystal structure of the target protein in complex with a ligand. nih.gov
The essential pharmacophoric features for a thiophene-urea derivative would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the urea group and the oxygen of the hydroxyl group.
Hydrogen Bond Donors (HBD): The NH groups of the urea moiety and the hydroxyl group.
Hydrophobic/Aromatic Features (HY/AR): The benzyl and thiophene rings.
These features, along with their spatial relationships, define the pharmacophore model. The quality of the generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a known dataset. nih.gov
Table 2: Hypothetical Pharmacophoric Features for this compound
| Feature | Location |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the urea |
| Hydrogen Bond Donor | NH of the urea adjacent to the benzyl group |
| Hydrogen Bond Donor | NH of the urea adjacent to the propyl chain |
| Hydrophobic/Aromatic | Centroid of the benzyl ring |
| Hydrophobic/Aromatic | Centroid of the thiophene ring |
| Hydrogen Bond Acceptor/Donor | Hydroxyl group |
Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large compound libraries. eurofinsdiscovery.com This process involves searching for molecules in the database that match the pharmacophoric features in the correct spatial arrangement. eurofinsdiscovery.com
Ligand-Based Virtual Screening (LBVS): In the absence of a 3D structure of the target protein, a pharmacophore model generated from known active ligands is used to screen for novel compounds with similar features. eurofinsdiscovery.com This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. youtube.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is available, a pharmacophore model can be derived from the key interactions between a known ligand and the protein's active site. nih.gov This structure-based pharmacophore is then used to screen for compounds that can fit into the active site and form similar favorable interactions. nih.gov
The hits obtained from virtual screening are then typically subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize the most promising candidates for experimental testing. tandfonline.com This integrated computational approach significantly accelerates the drug discovery process by focusing experimental efforts on compounds with a higher probability of success. tandfonline.com
Molecular Docking Studies and Binding Mode Predictions
Information regarding molecular docking studies and binding mode predictions for this compound is not available in the reviewed scientific literature.
Protein-Ligand Complex Analysis
There are no published studies detailing the protein-ligand complex analysis of this compound.
Prediction of Binding Affinity and Interaction Energies
Specific data on the predicted binding affinity and interaction energies of this compound with any biological target are not present in the current body of scientific research.
Preclinical Mechanistic and Target Oriented Biological Evaluation
In vitro Enzyme Inhibition and Activation Assays
Benzyl (B1604629) urea (B33335) derivatives have been the subject of numerous studies to determine their potential as enzyme inhibitors across various therapeutic areas.
Research has identified several enzymes that are targeted by benzyl urea and related structures. Notably, these compounds have shown inhibitory activity against:
Raf-1 Kinase: A critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. researchgate.net
Urease: A key enzyme in the pathogenesis of infections caused by Helicobacter pylori. nih.govsemanticscholar.org
β-Glucuronidase and Phosphodiesterase: Enzymes involved in various physiological and pathological processes. semanticscholar.org
Soluble Epoxide Hydrolase (sEH): An enzyme implicated in the regulation of inflammation and blood pressure. nih.gov
Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase involved in numerous cellular processes, including metabolism and apoptosis. mdpi.com
Transient Receptor Potential Melastatin 7 (TRPM7): An ion channel with kinase activity that plays a role in cancer cell proliferation and migration. nih.govnih.gov
The potency of benzyl urea analogs as enzyme inhibitors has been quantified using standard metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes representative inhibitory activities of various benzyl urea derivatives against their target enzymes.
| Compound Class | Target Enzyme | IC50/Ki Value | Reference |
| Diaryl Urea Analogues | Raf-1 Kinase | 5.17-6.46 µM | researchgate.net |
| Benzyl Phenyl Ketone-based Bis-Schiff Bases | Urease | 22.21 ± 0.42 µM | nih.gov |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | Various Cancer Cell Lines | < 3 µM to > 50 µM | mdpi.com |
| (Thio)urea Derivatives | E. coli β-glucuronidase | IC50 = 2.68 µM, Ki = 1.64 µM | nih.gov |
| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea | Prostate Cancer Cell Line (PC3) | 78.28 ± 1.2 µM | semanticscholar.org |
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Studies on benzyl urea derivatives have revealed various modes of inhibition. For instance, a study on (thio)urea derivatives as inhibitors of E. coli β-glucuronidase identified a compound that acts as an uncompetitive inhibitor. nih.gov This mode of inhibition, where the inhibitor binds only to the enzyme-substrate complex, is a key mechanistic detail.
Cell-Based Mechanistic Investigations
Cell-based assays are instrumental in elucidating the biological effects of compounds within a cellular context, providing a bridge between in vitro enzyme assays and in vivo studies.
The urea and thiourea (B124793) functionalities are known to be effective in binding to various anions and receptors through hydrogen bonding. researchgate.netqut.edu.aursc.orgrsc.org While specific receptor binding data for 1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea is not available, the structural motifs present in this class of compounds suggest potential interactions with a range of biological targets. The ability of the urea group to act as both a hydrogen bond donor and acceptor is a key determinant of its binding properties.
Several studies have delved into the impact of benzyl urea derivatives on intracellular signaling cascades.
A novel benzoylurea (B1208200) derivative, referred to as SUD, has been shown to decrease the function of the TRPM7 channel and inhibit the migration of breast and gastric cancer cells. nih.govnih.gov Mechanistic studies revealed that SUD exerts its effects by inhibiting the PI3K/Akt signaling pathway, which in turn leads to a downregulation of TRPM7 expression. nih.gov The positive correlation between the expression of AKT1 and TRPM7 in cancer patients further supports this proposed mechanism. nih.gov
Furthermore, a patent application describes a series of benzyl urea derivatives that act as agonists of the Transforming Growth Factor-beta (TGF-β) signaling pathway. google.com TGF-β signaling is involved in a multitude of cellular processes, and its modulation by these compounds could have therapeutic implications in diseases where this pathway is dysregulated. google.com The compounds were shown to potentially enhance neuroprotection and reduce neurodegeneration in the context of Alzheimer's disease. google.com
In the realm of oncology, N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com One of the lead compounds was found to induce a G2/M phase cell cycle arrest in MCF-7 breast cancer cells in a concentration-dependent manner, indicating its interference with cell cycle progression. mdpi.com
Cell-Based Reporter Gene Assays
No specific studies utilizing cell-based reporter gene assays to elucidate the mechanism of action or identify the molecular targets of this compound have been reported in the available literature. Such assays are crucial for determining if a compound modulates specific signaling pathways by measuring the activity of a reporter gene linked to a responsive promoter element.
Phenotypic Screening in Defined Biological Models
Information regarding the phenotypic effects of this compound in defined biological models is not currently available. Phenotypic screening is a critical step in drug discovery that involves evaluating a compound's effects on cellular or organismal phenotypes to identify its biological function.
Cell Viability and Proliferation Studies
There are no published studies that specifically investigate the effects of this compound on the viability and proliferation of cell lines. These studies are fundamental in assessing the potential of a compound, for instance, as an anticancer agent by determining its ability to inhibit cell growth.
Cellular Differentiation and Apoptosis Induction
The capacity of this compound to induce cellular differentiation or apoptosis has not been documented in the scientific literature. Investigating these mechanisms is essential for understanding a compound's potential therapeutic applications, particularly in oncology.
In vivo Preclinical Animal Model Studies
No in vivo studies in preclinical animal models for this compound have been published. Such studies are vital for establishing proof-of-concept for target engagement and for evaluating the efficacy and pharmacodynamics of a compound in a living organism.
Efficacy in Disease-Relevant Animal Models
There is no available data on the efficacy of this compound in any disease-relevant animal models. These studies would typically assess the modulation of specific enzyme activities or other in vivo biomarkers to demonstrate the compound's potential therapeutic effect.
Target Engagement and Pharmacodynamic Biomarker Analysis
Without in vivo studies, there is no information on the target engagement or pharmacodynamic profiles of this compound. Analysis of pharmacodynamic biomarkers is necessary to confirm that the compound interacts with its intended target in the body and produces the desired biological response.
In vivo Metabolic Stability and Distribution
Currently, there is a notable absence of publicly available scientific literature detailing the in vivo metabolic stability and distribution of this compound specifically as a research tool. Extensive searches of chemical and biological databases have not yielded specific studies that characterize the metabolic fate or tissue distribution of this particular compound in animal models for research purposes.
The investigation of a compound's metabolic stability and distribution is crucial for its validation and utility as a research tool. Such studies typically involve administering the compound to an animal model and subsequently analyzing various biological samples (e.g., plasma, brain, liver, kidney) at different time points. The goal is to understand how rapidly the compound is metabolized and cleared from the body, and to identify the major organs or tissues where it accumulates. This information is critical for designing experiments and interpreting results, as it provides context for the compound's concentration at its site of action and its potential off-target effects.
While general principles of drug metabolism can provide some predictive insights, the actual in vivo profile of this compound remains to be experimentally determined. The metabolic landscape of a molecule is influenced by the interplay of its various structural components. For instance, the benzyl group may be susceptible to hydroxylation on the aromatic ring or oxidation of the methylene (B1212753) bridge. The thiophene (B33073) ring, a common moiety in medicinal chemistry, can undergo several metabolic transformations, including oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or hydroxylation of the ring. The urea linkage is generally more stable to metabolic cleavage, but can be subject to hydrolysis under certain conditions. The secondary alcohol in the propyl chain could be a site for oxidation to a ketone or for glucuronidation.
The tissue distribution of the compound would be governed by its physicochemical properties, such as lipophilicity, molecular size, and hydrogen bonding capacity. The presence of both aromatic rings and polar functional groups (hydroxyl and urea) suggests a moderate lipophilicity, which could allow for distribution into various tissues, including potentially the central nervous system. However, without experimental data, the extent of brain penetration remains speculative.
Given the lack of specific data, any discussion on the in vivo metabolic stability and distribution of this compound would be conjectural. Future research, including pharmacokinetic studies in relevant animal models, is necessary to elucidate these critical parameters and to fully characterize its potential as a research tool. Such studies would ideally include the identification of major metabolites and the quantification of the parent compound and its metabolites in key tissues.
Structure Activity Relationship Sar and Rational Design Principles
Analysis of Structural Motifs and Functional Groups
The molecule can be deconstructed into four primary components: the urea (B33335) core, the benzyl (B1604629) substituent, the thiophene (B33073) moiety, and a hydroxylated propyl linker. The specific arrangement and properties of these groups are fundamental to its function.
The urea group (-(NH)-(C=O)-(NH)-) is a critical structural element in medicinal chemistry, primarily due to its capacity to engage in multiple hydrogen bonding interactions. mdpi.comresearchgate.net As both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), the urea moiety can form strong and specific connections with biological targets like protein active sites. mdpi.com This dual-acting nature is a cornerstone of its function as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net In many biologically active molecules, the urea scaffold serves to anchor the compound within a receptor's binding pocket, ensuring proper orientation for other functional groups to interact effectively. mdpi.commdpi.com
| Component of Urea Moiety | Function | Potential Interaction |
|---|---|---|
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in a receptor site. |
| Amine Hydrogens (N-H) | Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in a receptor site. |
The 3-hydroxypropyl linker serves multiple functions. The three-carbon (propyl) chain provides a flexible spacer between the rigid urea core and the thiophene ring. This flexibility is crucial, as it allows the terminal thiophene group to orient itself correctly within a binding pocket to maximize its interactions.
The hydroxyl (-OH) group at the third position is a key feature. It can act as both a hydrogen bond donor and acceptor, adding another critical point of interaction with the biological target. The specific stereochemistry of this hydroxyl group can be vital for activity, as a precise three-dimensional arrangement is often required for optimal binding.
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea, these elements can be mapped based on its structural motifs.
| Pharmacophoric Feature | Structural Origin | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Donors (2) | Urea N-H groups | Hydrogen Bonding |
| Hydrogen Bond Donor (1) | Hydroxyl (-OH) group | Hydrogen Bonding |
| Hydrogen Bond Acceptor (1) | Urea C=O group | Hydrogen Bonding |
| Hydrogen Bond Acceptor (1) | Hydroxyl (-OH) group | Hydrogen Bonding |
| Aromatic/Hydrophobic Region (1) | Benzyl group | Pi-stacking, Hydrophobic |
| Aromatic/Heteroaromatic Region (1) | Thiophene ring | Pi-stacking, Hydrophobic |
| Flexible Linker | Propyl chain | Conformational positioning |
Based on the identified pharmacophoric elements, a hypothetical model of the compound's interaction with a protein active site can be constructed.
Hydrogen Bonding Network: The urea core and the distal hydroxyl group form a powerful hydrogen-bonding system. The two N-H groups of the urea and the hydroxyl proton can donate hydrogen bonds to acceptor sites on the protein (e.g., carbonyl oxygen of the peptide backbone, or carboxylate side chains of aspartate/glutamate). The urea carbonyl and hydroxyl oxygen can accept hydrogen bonds from donor sites on the protein (e.g., amide protons, or side chains of serine, threonine, or lysine).
Hydrophobic Pockets: The benzyl and thiophene rings are likely to occupy hydrophobic pockets within the active site. nih.gov These pockets are typically lined with non-polar amino acid residues. The benzyl group may engage in pi-stacking interactions with aromatic residues, which would significantly stabilize the binding. nih.gov
Spatial Orientation: The propyl linker's flexibility allows the molecule to adopt a conformation that simultaneously places the hydrogen-bonding groups and the hydrophobic moieties in their respective optimal interaction sites. The distance and geometric relationship between the urea core, the hydroxyl group, and the two aromatic rings are critical determinants of binding affinity and specificity.
The rational design of this molecule leverages a multi-pronged approach to binding, combining directional hydrogen bonds with broader hydrophobic and aromatic interactions to achieve a potentially high affinity and selectivity for its biological target.
Derivation of Minimal Active Structures
In the realm of medicinal chemistry, identifying the minimal active structure, or pharmacophore, is a critical step in understanding how a molecule exerts its biological effect. This process involves systematically dissecting the lead compound, this compound, to determine which functional groups are indispensable for its activity.
The core structure of this compound can be broken down into three primary fragments: the benzyl group, the central urea moiety, and the 3-hydroxy-3-(thiophen-2-yl)propyl side chain. SAR studies on analogous urea-containing compounds have consistently highlighted the importance of the urea functionality. researchgate.nethilarispublisher.com It acts as a rigid scaffold capable of forming crucial hydrogen bond interactions with biological targets, serving as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). researchgate.net
Systematic modifications would likely reveal the following insights:
The Urea Moiety: Replacement of the urea with isosteric groups such as thiourea (B124793) or guanidine (B92328) often leads to a significant decrease in activity, underscoring its essential role in target binding. researchgate.net
The Benzyl Group: The benzyl substituent likely engages in hydrophobic or π-stacking interactions within a specific pocket of the target protein. Variations in the substitution pattern on the phenyl ring can provide valuable information. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate both the electronic properties and the steric bulk, thereby influencing binding affinity.
The Thiophen-2-yl Group: The thiophene ring is a well-known bioisostere of a phenyl ring, often utilized to improve metabolic stability or modulate lipophilicity. nih.gov Its position and the presence of the sulfur heteroatom may be critical for specific interactions.
The Hydroxypropyl Linker: The hydroxyl group and the three-carbon chain provide both flexibility and a key hydrogen bonding opportunity. The stereochemistry of the hydroxyl group is often a determining factor in the potency of such molecules, suggesting a specific chiral recognition by the biological target.
Through iterative synthesis and biological evaluation of analogs where each of these fragments is altered or removed, the minimal pharmacophore can be elucidated. It is hypothesized that the minimal active structure would consist of the urea core connected to a hydrophobic aromatic group (like benzyl) and a hydrogen-bond-donating side chain containing an aromatic or heteroaromatic ring (like the hydroxy-thiophenylpropyl group).
Quantitative Analysis of Substituent Effects
To move beyond qualitative observations, quantitative structure-activity relationship (QSAR) studies are employed. These analyses seek to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov
Hammett and Taft Analyses
Hammett analysis would involve synthesizing a series of analogs with different substituents on the benzyl ring and measuring their biological activity. A Hammett plot of log(activity) versus the Hammett substituent constant (σ) would reveal the sensitivity of the biological activity to electronic effects. A positive slope (ρ > 0) would indicate that electron-withdrawing groups enhance activity, suggesting that a reduction in electron density at the benzyl moiety is favorable for binding. Conversely, a negative slope (ρ < 0) would imply that electron-donating groups are beneficial.
Lipophilicity and Steric Contributions
Lipophilicity (logP) and steric parameters are crucial descriptors in QSAR models for urea derivatives. nih.gov
Steric Contributions: The size and shape of the substituents play a critical role in how well the molecule fits into its binding site. Steric parameters, such as the Taft steric parameter (Es) or molar refractivity (MR), can be used to quantify these effects. researchgate.net For example, increasing the bulk of the substituent on the benzyl ring might lead to a steric clash with the receptor, resulting in decreased activity. Conversely, in some cases, a larger group might be required to fill a hydrophobic pocket effectively.
A hypothetical Hansch-type equation for a series of analogs might look like: log(1/C) = k1logP - k2(logP)^2 + k3σ + k4Es + k5 where C is the concentration required for a specific biological effect, and the coefficients (k) indicate the relative importance of each parameter. nih.gov
Design Strategies for Enhanced Potency and Selectivity
Building upon the SAR and QSAR data, medicinal chemists can employ various strategies to design new analogs with improved potency and selectivity.
Scaffold Modification and Optimization
Scaffold modification involves altering the core structure of the molecule while retaining the key pharmacophoric elements. For this compound, this could involve:
Replacing the Benzyl Group: Introducing other aromatic or heteroaromatic rings to explore different hydrophobic interactions. For example, replacing the phenyl ring with a pyridine (B92270) or a benzothiazole (B30560) could introduce new hydrogen bonding opportunities and alter the electronic properties. mdpi.comnih.gov
Modifying the Urea Linker: While the urea is likely essential, its rigidity can be modulated by incorporating it into a cyclic structure, or by replacing one of the N-H protons with a methyl group to prevent hydrogen bond donation at that position and alter the conformational preference.
Varying the Thiophene Moiety: Replacing the thiophene with other heterocycles like furan (B31954), thiazole, or pyridine can probe the importance of the sulfur atom and the electronic nature of the ring system. nih.gov
Altering the Propyl Linker: The length and flexibility of the linker can be adjusted. Shortening or lengthening the chain, or introducing conformational constraints such as a double bond or a cyclopropane (B1198618) ring, can help to lock the molecule into a more bioactive conformation.
The following table illustrates potential scaffold modifications and their intended purpose:
| Original Fragment | Modification | Rationale |
| Benzyl | Naphthyl | Increase hydrophobic interactions |
| Benzyl | Pyridyl | Introduce hydrogen bond acceptor, alter solubility |
| Urea | Cyclic Urea | Constrain conformation, improve metabolic stability |
| Thiophene | Furan | Modulate electronic properties and hydrogen bonding |
| Thiophene | Phenyl | Assess importance of the heteroatom |
| Propyl Linker | Ethyl or Butyl Linker | Optimize linker length for ideal positioning of terminal groups |
Fragment-Based Drug Discovery (FBDD) Concepts
Fragment-based drug discovery offers a powerful alternative to traditional high-throughput screening. nih.gov In the context of this compound, an FBDD approach would involve identifying small molecular fragments that bind to different sub-pockets of the biological target.
For instance, one could screen a library of small, thiophene-containing fragments to identify those that bind to the pocket occupied by the thiophenylpropyl side chain. Similarly, a library of benzyl-containing fragments could be screened to find optimal binders for the hydrophobic pocket.
Once high-affinity fragments for different pockets are identified, they can be linked together to create a larger, more potent molecule. researchgate.net The 3-hydroxypropylurea portion of the parent compound can serve as a template for designing appropriate linkers. This "fragment growing" or "fragment linking" approach can lead to the discovery of novel and highly efficient inhibitors. rsc.org For example, if a small thiophene fragment is found to bind with high ligand efficiency, it can be elaborated by adding the hydroxypropylurea-benzyl scaffold to generate a potent lead compound.
Lead Optimization Principles
The strategic refinement of lead compounds is a critical phase in drug discovery, aimed at enhancing desired therapeutic properties while minimizing undesirable characteristics. For the chemical scaffold represented by this compound, lead optimization is a multifaceted process guided by structure-activity relationship (SAR) studies. This process involves systematically modifying distinct structural components of the molecule—namely the benzyl group, the urea linker, the thiophene ring, and the hydroxypropyl chain—to achieve optimal potency, selectivity, and pharmacokinetic profiles.
A central tenet in the optimization of urea-based compounds is the strategic modification of its constituent parts to enhance interactions with the biological target. The urea moiety itself is a key structural feature, capable of forming multiple hydrogen bonds with protein and receptor targets, which is crucial for biological activity.
Key strategies in the lead optimization of this class of compounds include:
Modification of the Thiophene Ring: The position and nature of substituents on the thiophene ring can significantly influence biological activity. Replacing a benzene (B151609) ring with a thiophene moiety, for instance, has been shown in related compounds to improve potency and selectivity. The choice between a 2-thiophene or 3-thiophene ring can also impact inhibitor potency.
Alterations to the Benzyl Group: The benzyl group offers a site for modification to explore the impact of various substituents on the phenyl ring. The addition of lipophilic groups, for example, can enhance the inhibitory activity against certain targets. Quantitative structure-activity relationship (QSAR) studies on benzyl urea derivatives have been employed to correlate structural properties with antitumor activities, guiding the design of new chemical entities with improved efficacy.
Exploration of the Urea Linker: The urea functional group is pivotal for target interaction. Its ability to act as both a hydrogen bond donor and acceptor is fundamental to the binding of many urea-containing drugs to their targets. Modifications that alter the hydrogen bonding capacity of the urea moiety can have a profound effect on the compound's biological activity.
Varying the Hydroxypropyl Chain: The length and substitution of the alkyl chain connecting the urea and the thiophene ring can be adjusted to optimize the compound's orientation within the binding pocket of a target protein. The hydroxyl group on this chain presents an additional point for hydrogen bonding, which can be critical for affinity and selectivity.
A representative example of lead optimization in a related series of urea-thiophene carboxamides highlights the systematic approach to improving a compound's profile. The initial lead compound, ORC-001 , was identified as a protective agent against aminoglycoside-induced hair cell death. Subsequent optimization efforts focused on improving its potency and pharmacokinetic properties. nih.gov
The following interactive table illustrates the structure-activity relationship within this exemplary series, demonstrating how systematic modifications can lead to a more potent and drug-like candidate.
Table 1: Representative Structure-Activity Relationship of Urea-Thiophene Carboxamides. The table shows how modifications at different positions (R1, R2, R3) of the core structure influence the relative potency of the compounds, leading to the identification of a highly potent analog, ORC-13661.
This systematic approach, combining SAR-guided modifications with pharmacokinetic profiling, is essential for transforming a promising lead compound into a viable drug candidate. The principles derived from the optimization of related urea-thiophene and benzyl urea scaffolds provide a rational framework for the continued development of this compound and its analogs.
Advanced Analytical and Characterization Techniques in Research
High-Resolution Separation Techniques for Complex Mixtures
High-resolution separation techniques are fundamental in the analysis of complex mixtures containing "1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea," allowing for the isolation and quantification of the target compound and its potential enantiomers or degradation products.
The presence of a chiral center at the carbon atom bearing the hydroxyl group in "this compound" means that it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is critical. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. mdpi.com
A hypothetical chiral HPLC method for the separation of the enantiomers of "this compound" could be developed using a polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose (B213188) or amylose. mdpi.comnih.gov These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with urea (B33335) functionalities. mdpi.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. phenomenex.com
Table 1: Hypothetical Chiral HPLC Method Parameters for the Enantiomeric Purity Analysis of this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 80:20, v/v) with a small percentage of a modifier like diethylamine (B46881) to improve peak shape |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
The successful separation would yield two distinct peaks corresponding to the (R)- and (S)-enantiomers, allowing for the calculation of the enantiomeric excess (ee).
For the analysis of "this compound" in complex biological matrices, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying low levels of the compound in biological fluids. oup.com The compound would first be separated from matrix components on a reverse-phase HPLC column. Following elution, it would be ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. For quantitative analysis, the instrument would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This provides a high degree of selectivity and sensitivity. bioanalysis-zone.com Derivatization of the urea moiety can sometimes be employed to improve chromatographic retention and ionization efficiency. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like ureas, GC-MS could be employed following a derivatization step to increase the volatility of "this compound." The thiophene (B33073) moiety itself is amenable to GC-MS analysis. nih.govresearchgate.netshimadzu.com Derivatization of the hydroxyl and urea groups would be necessary. The resulting derivative can then be separated on a GC column and detected by a mass spectrometer. nih.gov
Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Sample Preparation | Analytes | Advantages | Limitations |
| LC-MS/MS | Simple extraction, possible derivatization | Parent compound, metabolites | High sensitivity and selectivity, suitable for non-volatile compounds | Matrix effects can influence ionization |
| GC-MS | Derivatization required | Volatile derivatives of the compound | High chromatographic resolution | Requires derivatization, potential for thermal degradation |
Stability Studies Under Simulated Biological Conditions
Understanding the stability of "this compound" under conditions that mimic the physiological environment is crucial for interpreting in vitro and in vivo experimental results.
The stability of the urea functional group is known to be pH-dependent. nih.govresearchgate.net To assess the chemical stability of "this compound," the compound would be incubated in a series of buffers with pH values ranging from acidic (e.g., pH 1.2, simulating gastric fluid) to neutral (e.g., pH 7.4, simulating blood) and basic (e.g., pH 9.0). researchgate.netuctm.edu Samples would be taken at various time points, and the concentration of the remaining parent compound would be determined by a stability-indicating HPLC method. Urea is generally more stable in the pH range of 4-8. nih.govresearchgate.netscconline.org
Table 3: Hypothetical pH Stability Profile of this compound at 37 °C
| pH | Half-life (t1/2) | Degradation Products |
| 1.2 | < 24 hours | Hydrolysis products |
| 4.5 | > 7 days | Minimal degradation |
| 7.4 | > 7 days | Minimal degradation |
| 9.0 | < 48 hours | Hydrolysis products |
Microsomal Stability: The thiophene ring is a known target for metabolic enzymes, particularly cytochrome P450s (CYPs) found in liver microsomes. nih.govacs.org The metabolic stability of "this compound" would be assessed by incubating the compound with liver microsomes (e.g., human, rat, mouse) in the presence of NADPH, a necessary cofactor for CYP activity. acs.org The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its in vitro half-life and intrinsic clearance. Thiophene moieties can be metabolized to reactive S-oxides or epoxides. acs.org
Plasma Stability: The stability of the compound in plasma is also important to evaluate, as plasma contains various esterases and other enzymes that could potentially degrade the molecule. The compound would be incubated in plasma from different species at 37 °C, and the concentration of the parent compound would be measured over time using LC-MS/MS.
Table 4: Representative Data from an In Vitro Enzymatic Stability Assay
| Matrix | Species | Incubation Time (min) | % Remaining Parent Compound |
| Liver Microsomes | Human | 0 | 100 |
| 15 | 85 | ||
| 30 | 68 | ||
| 60 | 45 | ||
| Plasma | Human | 0 | 100 |
| 60 | 98 | ||
| 120 | 95 |
Isotopic Labeling for Mechanistic and Metabolic Studies (Research Tools)
Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological system, providing invaluable information on its metabolic pathways and mechanism of action. wikipedia.org For "this compound," stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. nih.govrsc.org
For instance, ¹³C or ¹⁴C can be introduced into the carbonyl group of the urea moiety. rsc.orgsemanticscholar.org This allows for the tracking of the urea group and its potential cleavage. The use of stable isotope-labeled internal standards, such as [¹³C,¹⁵N₂]-urea, is also a common practice in quantitative LC-MS/MS methods to improve accuracy and precision. nih.gov
Deuterium labeling on the thiophene ring can help to elucidate the mechanism of its oxidation. A deuterium isotope retention experiment can help distinguish between metabolic pathways involving S-oxidation or epoxidation. acs.org The resulting labeled metabolites can be identified and quantified using mass spectrometry, providing a detailed map of the compound's metabolic fate. nih.gov
Table 5: Common Isotopes Used for Labeling this compound and Their Applications
| Isotope | Position of Label | Application |
| ¹³C | Urea carbonyl | Tracing the urea moiety, metabolic fate studies |
| ¹⁵N | Urea nitrogens | Elucidating nitrogen metabolism |
| ²H (Deuterium) | Thiophene ring | Mechanistic studies of oxidation, metabolic pathway identification |
| ¹³C, ¹⁵N | Multiple positions | Internal standard for quantitative bioanalysis |
Deuterium or Carbon-13 Labeling
Isotopic labeling is a powerful technique used to track the fate of atoms within a molecule during a chemical reaction or to aid in the structural elucidation of complex molecules. nih.gov In the context of this compound, the strategic replacement of hydrogen atoms with deuterium (²H or D) or carbon atoms with carbon-13 (¹³C) can provide invaluable information.
The synthesis of isotopically labeled this compound can be achieved by employing labeled starting materials. For instance, ¹³C-labeling of the urea carbonyl group is a common strategy that offers a distinct spectroscopic marker. A general and robust method for the carbon isotope labeling of linear urea derivatives involves the use of isotopically labeled carbon dioxide ([¹³C]CO₂) as the C1 source. This approach often utilizes a Staudinger aza-Wittig reaction sequence, providing access to a wide range of aliphatic and aromatic urea combinations.
The introduction of a ¹³C atom at the carbonyl position can be particularly useful for nuclear magnetic resonance (NMR) spectroscopy. The ¹³C nucleus is NMR-active, and its presence allows for the direct observation of the carbonyl carbon, which can be challenging otherwise due to its long relaxation times. This specific labeling can aid in confirming the structure of the molecule and in studying its interactions with other molecules or biological targets.
Deuterium labeling, on the other hand, involves the substitution of one or more hydrogen atoms with deuterium. This can be achieved through various methods, including the use of deuterated reagents during synthesis or through hydrogen-deuterium exchange reactions on the final compound. The replacement of hydrogen with deuterium minimally alters the chemical properties of the molecule but introduces a significant change in mass and vibrational frequency of the C-D bond compared to the C-H bond. This difference is the basis for the kinetic isotope effect (KIE), a powerful tool for studying reaction mechanisms.
Table 1: Common Isotopic Labeling Strategies for Urea Derivatives
| Isotope | Labeling Position | Starting Material Example | Analytical Application |
| ¹³C | Carbonyl Carbon | [¹³C]Carbon Dioxide | NMR Spectroscopy, Mass Spectrometry |
| ²H (D) | N-H protons | Deuterated Amine | NMR Spectroscopy, Mass Spectrometry, KIE Studies |
| ²H (D) | C-H protons on Benzyl (B1604629) or Propyl group | Deuterated Benzyl Halide or Propyl Precursor | NMR Spectroscopy, Mass Spectrometry, KIE Studies |
Tracer Studies for Reaction Mechanism Elucidation
Tracer studies utilizing isotopically labeled compounds are fundamental to unraveling complex reaction mechanisms. By following the path of the isotopic label from reactants to products, chemists can deduce the sequence of bond-making and bond-breaking events.
For the synthesis of this compound, a common route involves the reaction of an isocyanate with an amine. To illustrate how tracer studies can elucidate the mechanism of such reactions, consider a hypothetical study on the formation of a related N,N'-disubstituted urea.
Hypothetical Tracer Study: Elucidating the Mechanism of a Urea Formation Reaction
Objective: To determine whether the formation of an unsymmetrical urea from an amine and an isocyanate proceeds through a direct nucleophilic attack or involves an intermediate.
Methodology:
Synthesize two batches of a primary amine, one unlabeled and one labeled with ¹⁵N.
React the unlabeled amine with a ¹³C-labeled isocyanate.
In a separate experiment, react the ¹⁵N-labeled amine with the unlabeled isocyanate.
Analyze the resulting urea products using mass spectrometry to determine the location of the isotopic labels.
Expected Results and Interpretation:
If the reaction proceeds via a direct nucleophilic attack of the amine nitrogen on the isocyanate carbon, the mass spectra of the products will show specific isotopic incorporation.
Table 2: Expected Mass Spectrometry Results for a Hypothetical Tracer Study on Urea Formation
| Reactant 1 | Reactant 2 | Expected Product | Expected [M+H]⁺ (m/z) | Interpretation |
| Unlabeled Amine | ¹³C-labeled Isocyanate | ¹³C-labeled Urea | Base Peak + 1 | Confirms incorporation of the isocyanate carbon into the urea backbone. |
| ¹⁵N-labeled Amine | Unlabeled Isocyanate | ¹⁵N-labeled Urea | Base Peak + 1 | Confirms the amine nitrogen becomes one of the urea nitrogens. |
Furthermore, kinetic isotope effect (KIE) studies using deuterated reactants can provide insight into the rate-determining step of a reaction. For instance, if the reaction involves a proton transfer in the rate-determining step, replacing the transferable proton with deuterium will result in a measurable decrease in the reaction rate (a primary KIE).
In a study on the urease-catalyzed hydrolysis of hydroxyurea, a compound with a similar urea core, kinetic isotope effects were measured to probe the reaction mechanism. The study found small nitrogen isotope effects, suggesting that the rate-determining step occurs before the cleavage of the C-N bonds. nih.gov Conversely, a significant carbon isotope effect indicated the formation of a common intermediate in both phases of the reaction kinetics. nih.gov
Table 3: Kinetic Isotope Effects in the Urease-Catalyzed Hydrolysis of Hydroxyurea
| Isotope Effect | Burst Phase | Plateau Phase | Mechanistic Implication |
| ¹⁵(V/K)NH₃ | 1.0016 ± 0.0005 | 1.0019 ± 0.0007 | Rate-determining step is not C-N bond cleavage to release ammonia. nih.gov |
| ¹⁵(V/K)NH₂OH | 1.0013 ± 0.0005 | 1.0022 ± 0.0003 | Rate-determining step is not C-N bond cleavage to release hydroxylamine. nih.gov |
| ¹³(V/K) | 1.0135 ± 0.0003 | 1.0178 ± 0.0003 | Formation of a common intermediate is likely involved in the rate-determining step. nih.gov |
Future Directions and Research Perspectives
Rational Design of Next-Generation Analogs
The rational design of new chemical entities based on a lead scaffold like 1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea is a cornerstone of modern drug discovery. This approach aims to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties.
Multi-Target Ligand Design
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Consequently, there is growing interest in developing multi-target ligands that can modulate several protein targets simultaneously to achieve a synergistic therapeutic effect. The scaffold of this compound is well-suited for this approach.
The benzyl (B1604629) and thiophene (B33073) rings can be functionalized with various substituents to engage with different binding pockets on multiple targets. For instance, modifications to the benzyl group could be designed to interact with a kinase binding site, while the thiophene moiety could be altered to bind to a G-protein coupled receptor. The urea (B33335) linker provides structural flexibility and can be optimized to ensure the appropriate spatial orientation of the pharmacophores for dual-target engagement.
An illustrative strategy for designing multi-target ligands from this scaffold is presented in the table below.
| Parent Scaffold | Modification Strategy | Potential Dual Targets | Hypothesized Therapeutic Area |
| This compound | Addition of a dimethylamino group to the benzyl ring and a carboxyl group to the thiophene ring. | Kinase A and Receptor B | Oncology |
| This compound | Replacement of the benzyl group with a pyridine (B92270) ring and substitution of the thiophene with a furan (B31954) ring. | Enzyme C and Ion Channel D | Neuroscience |
Targeted Degradation Strategies
Targeted protein degradation is a novel therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. nih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.gov A PROTAC consists of a "warhead" that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. researchgate.net
The this compound scaffold could serve as a starting point for designing a warhead for a novel PROTAC. If this compound is found to bind to a protein of interest, it can be chemically modified by attaching a linker and an E3 ligase ligand. The thiophene and benzyl groups offer multiple attachment points for the linker without disrupting the core binding interactions with the target protein. Heterocyclic compounds, such as thiophene, are increasingly being explored as warheads in PROTAC design. nih.gov
The following table outlines a hypothetical design of a PROTAC based on the subject compound.
| Component | Description | Example |
| Warhead | Derived from this compound, binds to the target protein. | A derivative of the parent compound with an attachment point for the linker. |
| Linker | A chemical chain that connects the warhead and the E3 ligase ligand. | Polyethylene glycol (PEG) or an alkyl chain. |
| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). | Pomalidomide (for CRBN) or a hydroxyproline-based ligand (for VHL). |
Exploration of Novel Biological Targets
Identifying the specific cellular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. For a compound like this compound with an unknown biological profile, advanced techniques can be employed to deconvolute its targets.
Proteomics-Based Target Deconvolution
Chemical proteomics is a powerful approach for identifying the direct binding partners of a small molecule within a complex biological sample. korea.ac.krnih.gov This technique typically involves chemically modifying the compound of interest with a tag (e.g., biotin (B1667282) or a photo-affinity label) that allows for the capture and subsequent identification of its interacting proteins using mass spectrometry.
An analog of this compound could be synthesized with a reactive group or an affinity tag. This "probe" molecule would then be incubated with cell lysates or live cells. After allowing the probe to bind to its targets, the protein-probe complexes can be isolated and the bound proteins identified by mass spectrometry. nih.gov This would provide a comprehensive list of potential targets for the compound, which can then be validated through further biochemical and cellular assays.
Phenotypic Screening Redesign
Phenotypic screening involves testing compounds for their ability to produce a desired biological effect in a cell-based or whole-organism model, without prior knowledge of the target. nih.govenamine.net This approach can uncover novel mechanisms of action and first-in-class therapeutics. A library of derivatives of this compound could be synthesized and screened in a variety of phenotypic assays relevant to different diseases.
For example, the library could be tested for its ability to inhibit the growth of various cancer cell lines, protect neurons from cell death, or reduce inflammation in an immune cell-based assay. nih.govgoogle.com Hits from these screens would then be further investigated to identify their molecular targets using the proteomics-based methods described above. This combination of phenotypic screening and target deconvolution is a powerful strategy for discovering new drugs and understanding their mechanisms.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of AI and ML can significantly accelerate the discovery and development of new drugs based on the this compound scaffold, as illustrated in the table below.
| AI/ML Application | Description | Potential Impact |
| Generative Molecular Design | AI algorithms create novel chemical structures based on the parent scaffold with desired properties. | Rapidly explores a vast chemical space to identify promising new drug candidates. |
| ADMET Prediction | ML models predict the pharmacokinetic and toxicity profiles of virtual compounds. | Reduces the time and cost of drug development by prioritizing candidates with favorable properties. |
| Retrosynthesis Planning | AI tools predict the most efficient chemical reactions to synthesize the designed molecules. | Accelerates the synthesis of new compounds for biological testing. |
Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
In modern drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. nih.gov In silico ADMET modeling has become an indispensable tool, offering high-throughput and cost-effective methods to predict the pharmacokinetic and toxicological properties of new chemical entities before extensive laboratory testing. nih.govresearchgate.net These computational approaches allow for the early identification of potential liabilities, guiding the structural optimization of lead compounds to improve their drug-like properties. nih.gov
For a novel compound such as this compound, predictive ADMET models can estimate a range of crucial parameters. These models utilize quantitative structure-activity relationships (QSAR), machine learning algorithms, and molecular modeling to correlate a molecule's structure with its biological behavior. audreyli.com For instance, a study on the similar compound 1-benzyl-3-benzoylurea and its analogs demonstrated that such compounds could be categorized as drug-like based on criteria like Lipinski's rule of five and were predicted to have favorable ADMET characteristics, including good gastrointestinal absorption. core.ac.uk
The predictive models can generate data on various ADMET endpoints. Key parameters include lipophilicity (logP), aqueous solubility, plasma protein binding, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. audreyli.com For this compound, a hypothetical ADMET profile generated by such predictive software might look as follows.
| ADMET Property | Predicted Value/Classification | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 318.42 g/mol | Influences absorption and diffusion; generally <500 for oral bioavailability. |
| logP (Lipophilicity) | 2.5 - 3.5 | Affects solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Moderately Soluble | Crucial for absorption and formulation. |
| Human Intestinal Absorption | High (>90%) | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low to Medium | Determines potential for CNS activity or side effects. |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions. |
| Hepatotoxicity | Low Probability | Indicates a lower risk of liver injury. |
This table represents hypothetical data generated by in silico predictive models and is for illustrative purposes only.
Retrosynthesis Prediction Algorithms
The synthesis of a novel molecule is a foundational step in its chemical and biological evaluation. Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available precursors. chemrxiv.org With advancements in artificial intelligence, computer-aided synthesis planning (CASP) has emerged as a powerful tool to automate this process. chemrxiv.org
Modern retrosynthesis prediction algorithms employ deep learning and machine learning to analyze vast databases of chemical reactions and propose viable synthetic routes. chemrxiv.orgarxiv.org These tools can be broadly categorized into three types:
Template-based models: These use a predefined set of reaction rules or "templates" extracted from reaction databases. chemrxiv.org
Template-free models: These treat retrosynthesis as a sequence-to-sequence translation problem, similar to machine translation in natural language processing, without relying on explicit reaction rules. chemrxiv.org
Semi-template-based models: These combine aspects of both approaches to improve prediction accuracy and novelty. chemrxiv.org
For this compound, a retrosynthesis algorithm would identify key disconnections to break the molecule down. The urea linkage and the carbon-carbon bond forming the secondary alcohol are logical points for disconnection. Platforms like Elsevier's Reaxys Predictive Retrosynthesis utilize AI combined with a massive reaction database to generate and rank potential synthetic pathways. youtube.comelsevier.com
A predicted retrosynthetic pathway might involve the following key precursors:
| Target Molecule | Key Disconnection | Potential Precursors |
|---|---|---|
| This compound | Urea Formation | Benzyl isocyanate and 3-amino-1-(thiophen-2-yl)propan-1-ol |
| Grignard/Organolithium Addition | Thiophene-2-carbaldehyde and a propyl Grignard or organolithium reagent |
These algorithms can significantly accelerate the process of designing synthetic routes, allowing chemists to explore diverse and innovative chemical pathways more efficiently. elsevier.com
Collaborative Research Initiatives
The development of novel chemical compounds is an increasingly complex and interdisciplinary endeavor that benefits immensely from collaborative efforts. acs.org
Academic-Industry Partnerships
Collaborations between academic institutions and the pharmaceutical industry are recognized as a key driver of therapeutic innovation. acs.orgresearchgate.net These partnerships create a symbiotic relationship where the strengths of each sector are leveraged to advance drug discovery. drugdiscoveryonline.com Academia typically excels in basic research, target discovery, and elucidating fundamental biological mechanisms, while industry provides the resources, infrastructure, and expertise necessary for drug development, clinical trials, and commercialization. drugdiscoveryonline.comdrugbank.com
The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic candidate would be significantly accelerated through such a partnership. Academic labs might perform the initial synthesis and biological screening, while an industry partner could conduct advanced preclinical studies and manage the complex process of clinical development. drugbank.comindianabiosciences.org Successful collaborations are often built on trust, clear communication, and flexible objectives that can adapt to new scientific findings. tandfonline.com These partnerships can take many forms, from sponsored research agreements to joint ventures and strategic alliances, all aimed at translating basic scientific insights into new medicines. slideshare.nethubspotusercontent10.net
Open Science Contributions
Open science is a movement dedicated to making scientific research and its outputs accessible to all levels of society. europa.euacsopenscience.org This includes open access to publications, open data, and the sharing of research tools and methodologies. europa.euscienceeurope.org In chemistry, open science initiatives are transforming how researchers share and utilize data.
The contribution of data related to this compound to public databases would be a valuable open science contribution. Public repositories like PubChem provide open access to chemical information, while initiatives like the Open Reaction Database (ORD) are creating structured, open-access databases for chemical reaction data. acs.orgacs.org Sharing detailed synthetic procedures, characterization data (e.g., NMR, mass spectrometry), and biological assay results in these databases allows the global scientific community to build upon the work. This transparency helps to standardize data, prevent the duplication of effort, and provides the large datasets needed to train more accurate machine learning models for reaction prediction and retrosynthesis. acs.org By fostering a collaborative environment, open science accelerates the pace of discovery and innovation for the benefit of all. acs.org
Q & A
Q. Methodological Workflow :
- NMR Spectroscopy : H and C NMR identify the urea NH protons (~6.5–7.5 ppm) and confirm the thiophene ring’s aromatic protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Stretching bands for urea C=O (~1640–1680 cm) and hydroxyl groups (~3200–3500 cm) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 357.13 for CHNOS) .
Data Cross-Validation: X-ray crystallography (if crystals are obtainable) resolves stereochemistry at the hydroxypropyl chiral center .
Basic: What preliminary biological assays are recommended?
Q. Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values), leveraging the thiophene moiety’s membrane-disruptive potential .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases, given urea derivatives’ affinity for catalytic pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction, with IC calculations .
Advanced: How to resolve synthetic challenges in achieving high enantiomeric excess (ee) in the hydroxypropyl group?
Q. Optimization Strategies :
- Chiral Catalysts : Use Ru/(R)-BINAP complexes for asymmetric hydrogenation of α,β-unsaturated ketone precursors, achieving >90% ee .
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica) of racemic alcohols, though yields may drop to 40–60% .
- Continuous Flow Reactors : Improve consistency in large-scale synthesis by controlling residence time and mixing efficiency .
Advanced: How to address contradictory NMR data for urea proton environments?
Q. Root Cause Analysis :
- Tautomerism : Urea NH protons may exhibit variable chemical shifts due to keto-enol tautomerism. Use DMSO-d to stabilize NH groups and 2D NMR (HSQC) to assign signals .
- Impurity Interference : Trace solvents (e.g., DMF) or byproducts (e.g., benzylamine) can obscure signals. Purify via preparative HPLC (C18 column, 70% acetonitrile/water) .
Advanced: What computational methods predict electronic properties relevant to bioactivity?
Q. DFT Workflow :
- Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s ground-state structure, focusing on the thiophene-urea dihedral angle .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess redox activity; lower gaps (<4 eV) correlate with antimicrobial efficacy .
- Molecular Docking : AutoDock Vina screens against COX-2 (PDB: 5KIR) to predict binding modes, with MM/GBSA refinement for ΔG values .
Advanced: How to investigate mechanisms of action in enzyme inhibition?
Q. Experimental Design :
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry for targets like carbonic anhydrase .
- Mutagenesis : CRISPR-edited enzymes (e.g., Ala-scanning of catalytic residues) validate interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
